

Optimal timing for Molidustat administration with concomitant medications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Molidustat

CAS No.: 1154028-82-6

Cat. No.: S548066

Get Quote

Administration Timing Recommendations

The following table summarizes the quantitative impact on **Molidustat** exposure (AUC and Cmax) and effect (EPO response) when co-administered with iron supplements, based on clinical studies in healthy men [1].

Administration Schedule	Prandial State	Impact on Molidustat AUC	Impact on Molidustat Cmax	Impact on EPO AUC(0-24)
Iron(II) given immediately before Molidustat	Fasted	↓ 75%	↓ 84%	↓ 44%
Iron(II) given immediately before Molidustat	Fed	↓ 50%	↓ 46%	↓ 31%
Iron(II) given 1 hour after Molidustat	Fasted	↓ 41%	↓ 45%	↓ 36%
Iron(II) given 2 hours before Molidustat	Fasted	↓ 26%	↓ 28%	Information missing

Administration Schedule	Prandial State	Impact on Molidustat AUC	Impact on Molidustat Cmax	Impact on EPO AUC(0-24)
Iron(II) given 4 hours before Molidustat	Fasted	↓ 9%	↓ 10%	Less pronounced

Calcium Supplement Interaction: Concomitant intake of calcium acetate immediately before **Molidustat** resulted in a 15% reduction in AUC and a 47% reduction in Cmax, with no significant influence on the EPO response [1].

Practical Guidance Summary:

- **Highest Risk:** Avoid simultaneous administration of **Molidustat** and oral iron supplements.
- **Optimal Timing:** Administer oral iron supplements **at least 4 hours before Molidustat** to minimize interaction [1].
- **General Precaution:** Stagger administration of **Molidustat** and products containing multivalent cations (e.g., iron, calcium, magnesium, aluminum) by at least 1 hour, as suggested by veterinary labeling [2] [3].

Experimental Protocols for DDI Assessment

The key findings on timing are primarily derived from three clinical DDI studies. Here is a summary of their methodologies [1]:

General Study Design

- **Design:** Three single-center, randomized, open-label, crossover studies.
- **Participants:** Healthy male volunteers (aged 18-45).
- **Molidustat Dose:** A single oral dose of 150 mg.
- **Iron Supplement:** 100 mg of elemental iron as iron(II) sulphate.
- **Primary Assessments:** Plasma pharmacokinetics (PK) of **Molidustat** and serum pharmacodynamics (PD) of endogenous Erythropoietin (EPO).

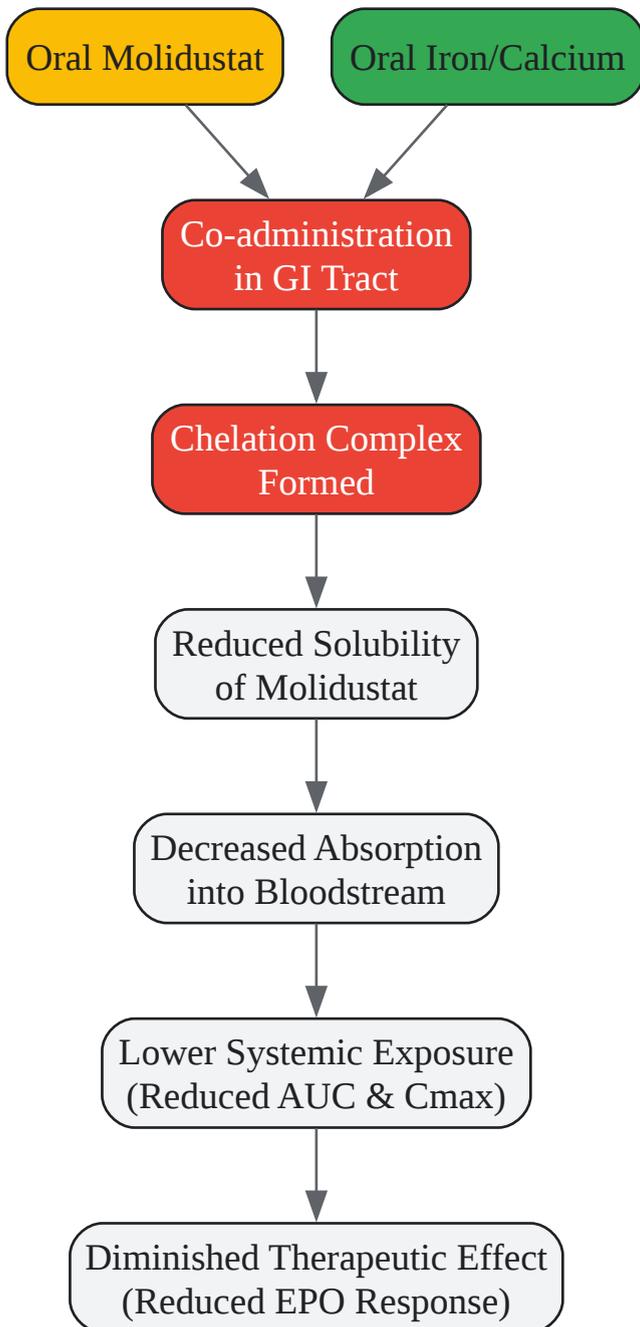
Specific Protocols

- **Study 1 (Fasted, Immediate Concomitance):** Assessed iron(II) sulphate and calcium acetate given *immediately before Molidustat* under fasted conditions.

- **Study 2 (Fasted, Time Separation):** Assessed iron(II) sulphate administered at -4h, -2h, and +1h relative to **Molidustat** under fasted conditions. Also tested an enteric-coated iron formulation.
- **Study 3 (Fed, Time Separation):** Assessed iron(II) sulphate administered at -1h, 0h, and +1h relative to **Molidustat**, 30 minutes after a standardized continental breakfast.

Mechanism of Interaction & Research Tools

Mechanism of Interaction The reduction in **Molidustat** absorption is due to **chelation** (a binding interaction) in the gastrointestinal tract. *In vitro* data indicates that the solubility of **Molidustat** is reduced by 95% in the presence of multivalent cations like iron(II) and calcium(II) [1]. The diagram below illustrates this chelation mechanism and its consequences.



[Click to download full resolution via product page](#)

Modeling & Simulation for DDI Prediction For early-stage research, *in silico* tools can help predict DDIs:

- **PBPK Modeling:** Software like the **Simcyp Simulator** and **GastroPlus** use Physiologically Based Pharmacokinetic (PBPK) models to simulate and predict complex DDIs, which can help optimize clinical study design [4] [5].
- **Mechanistic Assessment:** These platforms allow for mechanistic DDI assessment, including interactions mediated by chelation in the gut, competitive enzyme inhibition, and transporter-based

interactions [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Effects of oral iron and calcium supplement on the pharmacokinetics... [link.springer.com]
2. Varenzin-CA1 (molidustat oral suspension) for Cats - Drugs.com [drugs.com]
3. Label: VARENZIN-CA1- molidustat oral suspension - DailyMed [dailymed.nlm.nih.gov]
4. Drug Interactions | DDI Predictions | DDI Risk Assessment [simulations-plus.com]
5. Simcyp® PBPK Simulator | PBPK Modeling Software [certara.com]
6. DMPK Modelling & Simulation Services [sygnaturediscovery.com]

To cite this document: Smolecule. [Optimal timing for Molidustat administration with concomitant medications]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548066#optimal-timing-for-molidustat-administration-with-concomitant-medications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com